Ethyl methyl [(phenylsulfanyl)methyl]phosphonate
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Overview
Description
Ethyl methyl [(phenylsulfanyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C10H15O3PS This compound is characterized by the presence of a phosphonate group, which is bonded to an ethyl, methyl, and phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl [(phenylsulfanyl)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of phenylsulfanylmethylphosphonic dichloride with ethyl alcohol and methyl alcohol under controlled conditions. The reaction typically requires a catalyst such as a palladium complex and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl [(phenylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphonates .
Scientific Research Applications
Ethyl methyl [(phenylsulfanyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl methyl [(phenylsulfanyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(phenylsulfanyl)methyl]phosphonate
- Dimethyl [(phenylsulfanyl)methyl]phosphonate
- Ethyl phenylphosphonate
Uniqueness
Ethyl methyl [(phenylsulfanyl)methyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the phenylsulfanyl moiety, allows for a diverse range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
89218-19-9 |
---|---|
Molecular Formula |
C10H15O3PS |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
[ethoxy(methoxy)phosphoryl]methylsulfanylbenzene |
InChI |
InChI=1S/C10H15O3PS/c1-3-13-14(11,12-2)9-15-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
SUWZUHSMIPGUJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CSC1=CC=CC=C1)OC |
Origin of Product |
United States |
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